molecular formula C13H17F2NO B8106956 4-Benzyl-2,6-bis(fluoromethyl)morpholine

4-Benzyl-2,6-bis(fluoromethyl)morpholine

Cat. No.: B8106956
M. Wt: 241.28 g/mol
InChI Key: XYWGSDSLUUDVPJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-2-nitrobenzoate (CAS No. 2208821-82-1) is a substituted benzoate ester with the molecular formula C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, an amino group (-NH₂) at the 5-position, and a chlorine atom at the 4-position on the benzene ring, esterified with an ethyl group (Figure 1). This compound is commercially available in quantities ranging from 250 mg to 5 g, with prices reflecting its specialized synthesis (e.g., 1 g costs €109.00) .

The presence of multiple functional groups—nitro, amino, chloro, and ester—imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its applications in pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

4-benzyl-2,6-bis(fluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-6-12-9-16(10-13(7-15)17-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGSDSLUUDVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1CC2=CC=CC=C2)CF)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-bis(fluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and fluoromethylating agents. One common method includes the use of palladium-catalyzed hydrogenation. For example, the compound can be synthesized by reacting this compound with palladium on activated carbon in methanol at 25°C for 15 hours, followed by treatment with hydrochloric acid in methanol at 25°C for 0.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of scalable catalytic processes and continuous flow reactors could be explored to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,6-bis(fluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of de-fluorinated or de-benzylated products.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

4-Benzyl-2,6-bis(fluoromethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-bis(fluoromethyl)morpholine involves its interaction with molecular targets through its benzyl and fluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Ethyl 5-amino-4-chloro-2-nitrobenzoate belongs to a family of substituted benzoates and nitroaromatics. Key analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Price (1g)
Ethyl 5-amino-4-chloro-2-nitrobenzoate 2208821-82-1 C₉H₉ClN₂O₄ 244.63 2-NO₂, 4-Cl, 5-NH₂, ethyl ester €109.00
Ethyl-5-amino-2-chloro-4-fluorobenzoate N/A C₉H₈ClFNO₂ 227.62 2-Cl, 4-F, 5-NH₂, ethyl ester N/A
5-Chloro-4-fluoro-2-nitrobenzoic acid 138762-97-7 C₇H₃ClFNO₄ 219.56 2-NO₂, 4-F, 5-Cl, carboxylic acid N/A
5-Nitro-2-(morpholin-4-yl)benzoic acid N/A C₁₁H₁₂N₂O₅ 252.23 2-morpholine, 5-NO₂, carboxylic acid €80.00
Key Observations:

Substituent Effects: Halogen Position: Replacing 4-Cl with 4-F (as in Ethyl-5-amino-2-chloro-4-fluorobenzoate) reduces molecular weight and may alter electronic properties (e.g., fluorine’s electronegativity enhances polarity) . Functional Group Variation: Carboxylic acid derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) exhibit higher solubility in polar solvents compared to esters but lower stability in acidic conditions .

Price and Availability: Ethyl 5-amino-4-chloro-2-nitrobenzoate is more expensive than 5-nitro-2-(morpholin-4-yl)benzoic acid (€109.00 vs. €80.00 for 1 g), likely due to its multi-step synthesis involving nitro reduction and halogenation .

Physicochemical and Reactivity Comparisons

Hydrogen Bonding and Solubility:
  • In contrast, morpholine-containing analogues (e.g., 5-nitro-2-(morpholin-4-yl)benzoic acid) exhibit enhanced solubility in aprotic solvents due to the morpholine ring’s basicity .
Reactivity:
  • The nitro group at the 2-position is electron-withdrawing, directing electrophilic substitution to the meta position. However, the presence of the amino group at 5-position may activate the ring for nucleophilic reactions, a feature absent in non-amino-substituted analogues like 1,3-dibromo-5-nitrobenzene .

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